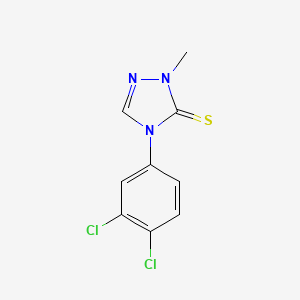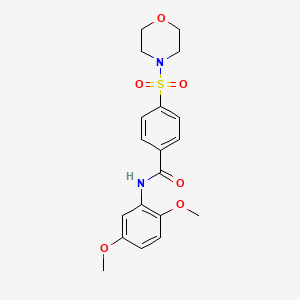methanone CAS No. 1251604-69-9](/img/structure/B2861406.png)
[6-chloro-4-(3,4-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylpiperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule with several functional groups. It contains a benzothiazinone ring which is a heterocyclic compound containing a benzene ring fused to a thiazinone ring. The benzothiazinone ring is substituted with a chloro group and a dimethoxyphenyl group. Additionally, it has a piperidinyl group attached through a methanone linkage .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzothiazinone ring is a six-membered ring with sulfur and nitrogen atoms, which would contribute to the compound’s reactivity. The dimethoxyphenyl and piperidinyl groups would likely add steric bulk and could potentially participate in various interactions .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the benzothiazinone ring and the various substituents. The electron-withdrawing chloro group could potentially make the benzothiazinone ring more electrophilic, while the electron-donating dimethoxyphenyl group could have the opposite effect .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple polar groups (like the carbonyl group in the benzothiazinone ring and the ether groups in the dimethoxyphenyl group) could potentially make the compound somewhat polar .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
This compound is likely synthesized through complex chemical reactions involving benzothiazinone derivatives and other reactants. Research has demonstrated that similar compounds exhibit pronounced antimicrobial and analgesic activities, which suggests potential applications in developing new therapeutic agents. For instance, compounds synthesized from reactions involving benzothiazinone derivatives have shown significant antimicrobial and analgesic effects, highlighting their potential in medicinal chemistry (Jayanna et al., 2013).
DNA Binding and Antioxidant Properties
Some derivatives related to this compound have been studied for their ability to bind to DNA, which is crucial for understanding their mechanism of action and potential applications in cancer therapy. For example, novel Schiff base ligands and their complexes have been synthesized and shown to effectively bind to CT DNA, providing insights into their potential use in targeting genetic materials in cancer cells (Guhathakurta et al., 2017).
Additionally, some compounds with similar structures exhibit antioxidant properties, which are important for combating oxidative stress and may have applications in preventing or treating diseases related to oxidative damage. Research has shown that derivatives of dimethoxyphenol, for instance, have effective antioxidant power, suggesting that the compound may also possess similar properties (Balaydın et al., 2010).
Molecular Docking Studies
Molecular docking studies are essential for predicting the interaction between a compound and its potential biological targets. Such studies can provide valuable insights into the compound's mechanism of action and guide the design of more effective drugs. Although specific molecular docking studies related to this compound were not found, similar research activities on related compounds can offer a framework for understanding how this compound might interact with biological molecules (Guhathakurta et al., 2017).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[6-chloro-4-(3,4-dimethoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN2O5S/c1-15-8-10-25(11-9-15)23(27)22-14-26(17-5-6-19(30-2)20(13-17)31-3)18-12-16(24)4-7-21(18)32(22,28)29/h4-7,12-15H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHZPNFMFLPZBIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[6-chloro-4-(3,4-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylpiperidin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-Methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)oxirane-2-carboxamide](/img/structure/B2861325.png)
![(Z)-N-(3-(3-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2861327.png)
![(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B2861328.png)

![1-(2H-1,3-benzodioxol-5-yl)-3-({[3,3'-bithiophene]-5-yl}methyl)urea](/img/structure/B2861333.png)
![3-(3,4-Dimethoxyphenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2861334.png)
![4-({[(4-Methylphenyl)sulfonyl]oxy}imino)-1-(phenylsulfonyl)piperidine](/img/structure/B2861335.png)
![2-(((tert-Butyldimethylsilyl)oxy)methyl)-7-iodofuro[3,2-c]pyridine](/img/structure/B2861339.png)

![2-({5-[(4-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B2861341.png)
![N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2861342.png)
![3-(2,4-Difluorophenyl)iminobenzo[f]chromene-2-carboxamide](/img/structure/B2861345.png)
![4-[4-(2-Fluoro-benzyl)-piperazin-1-yl]-phenylamine](/img/structure/B2861346.png)